molecular formula C15H20N2O2 B1288462 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1169699-64-2

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Katalognummer: B1288462
CAS-Nummer: 1169699-64-2
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: MUFUADWIRPMDDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound belonging to the class of diazaspiro compounds, which have been investigated for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1169699-64-2
  • Molecular Formula: C₁₅H₂₀N₂O₂
  • Molecular Weight: 260.33 g/mol
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a soluble epoxide hydrolase (sEH) inhibitor, which is significant in the context of chronic kidney diseases. In studies, it demonstrated notable sEH inhibitory activity and improved bioavailability when administered orally .
  • Neuropeptide Y (NPY) Antagonism : Similar compounds within the diazaspiro family have exhibited antagonistic effects against neuropeptide Y receptors, which are implicated in obesity and metabolic disorders. This mechanism may provide therapeutic avenues for treating conditions characterized by excessive NPY levels .
  • Acetyl CoA Carboxylase Inhibition : Compounds related to this compound have been reported to inhibit acetyl CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, thus supporting its potential use in obesity treatment .

Biological Activity Overview

Activity TypeMechanism DescriptionReference
Soluble Epoxide Hydrolase InhibitionReduces serum creatinine in rat models of kidney disease
Neuropeptide Y AntagonismMay treat obesity and related disorders
Acetyl CoA Carboxylase InhibitionImpacts fatty acid metabolism, potentially aiding weight loss

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Chronic Kidney Disease Model : A study demonstrated that a structurally similar compound significantly lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dose of 30 mg/kg .
  • Obesity Treatment : Research has indicated that certain derivatives exhibit IC₅₀ values below 500 nM for NPY antagonism, suggesting strong potential for obesity treatment through modulation of appetite-regulating pathways .
  • Pharmacokinetics : A pharmacokinetics study revealed that one derivative had an area under the curve (AUC) value of 332 ng·h/ml in rats, indicating favorable absorption characteristics .

Eigenschaften

IUPAC Name

9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFUADWIRPMDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608346
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169699-64-2
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of compound 398 (41.9 g, 141 mmol) in tetrahydrofuran (300 mL) was added potassium tert-butoxide (31.8 g, 283 mmol), portionwise over 40 minutes. After 3.5 hours of stirring at room temperature, the reaction was concentrated in vacuo. The residue was diluted with DCM and water, and then neutralized with 3N HCl. The remaining solids were filtered off and the filtrate was concentrated to an oil. The residue was taken up in hot ethanol (100 mL). After allowing the solution to cool to ˜45° C., the salts were filtered off, and the filtrate was concentrated to a brown solid. The crude material was purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 399 as an orange solid (22.8 g, 62%). LCMS-ESI (POS), M/Z, M+1: Found 261.1, Calculated 261.1.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
Reactant of Route 4
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
Reactant of Route 6
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.